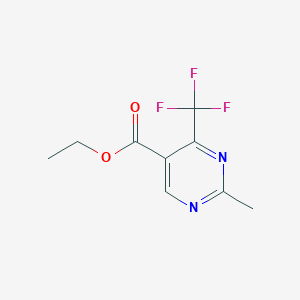

Ethyl 2-methyl-4-(trifluoromethyl)pyrimidine-5-carboxylate

Description

Ethyl 2-methyl-4-(trifluoromethyl)pyrimidine-5-carboxylate is a pyrimidine derivative characterized by a trifluoromethyl (-CF₃) group at position 4, a methyl (-CH₃) group at position 2, and an ethyl ester (-COOEt) at position 3. This compound is of interest in drug discovery due to pyrimidine's role as a scaffold in kinase inhibitors and anti-inflammatory agents .

Properties

IUPAC Name |

ethyl 2-methyl-4-(trifluoromethyl)pyrimidine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F3N2O2/c1-3-16-8(15)6-4-13-5(2)14-7(6)9(10,11)12/h4H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMWMGUFOGFSMFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(N=C1C(F)(F)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30363332 | |

| Record name | Ethyl 2-methyl-4-(trifluoromethyl)pyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30363332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149771-10-8 | |

| Record name | Ethyl 2-methyl-4-(trifluoromethyl)-5-pyrimidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=149771-10-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-methyl-4-(trifluoromethyl)pyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30363332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Chlorination and Cyclization Strategy

A widely adopted method involves sequential chlorination and cyclization steps, adapted from protocols used in analogous heterocyclic systems. The synthesis begins with ethyl 4,4,4-trifluoroacetoacetate , a β-ketoester bearing the trifluoromethyl group.

Step 1: Chlorination

The α-position of the β-ketoester is chlorinated using sulfuryl chloride (SO₂Cl₂) under controlled conditions:

-

Molar Ratio : 0.95–1.0 equivalents of SO₂Cl₂ per equivalent of β-ketoester to minimize over-chlorination.

-

Temperature : −15°C to −10°C during addition, followed by gradual warming to 8–12°C for 10–13 hours.

-

Outcome : Produces α-chloro-β-ketoester with ≤0.3% dichlorinated by-products.

Step 2: Cyclization with Nitrogen Sources

The chlorinated intermediate undergoes cyclization with acetamidine to form the pyrimidine ring:

-

Solvent : Anhydrous ethanol, enabling direct use in subsequent steps.

-

Conditions : Reflux (78°C) for 8–12 hours.

-

Mechanism : Nucleophilic displacement of chloride by acetamidine’s amidine group, followed by intramolecular cyclization.

Step 3: Esterification

The 5-carboxylic acid intermediate is esterified using ethanol in acidic media:

-

Catalyst : Concentrated H₂SO₄ or HCl.

-

Yield : 85–90% after purification via recrystallization.

Table 1: Chlorination-Cyclization Parameters and Outcomes

| Parameter | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| SO₂Cl₂ Equivalents | 0.95 | 92 | 98.7 |

| Cyclization Time (h) | 12 | 88 | 99.0 |

| Temperature Range (°C) | −15 to 12 | 91 | 98.5 |

Condensation Reactions with Preformed Intermediates

An alternative route employs Biginelli-like condensation to assemble the pyrimidine core:

-

Components : Ethyl 4,4,4-trifluoroacetoacetate, methylurea, and trifluoroacetaldehyde.

-

Catalyst : Lewis acids (e.g., ZnCl₂) or Brønsted acids (e.g., HCl).

-

Mechanism : Acid-catalyzed cyclocondensation forms the dihydropyrimidine intermediate, which is oxidized to the aromatic pyrimidine.

Challenges :

-

Trifluoroacetaldehyde Instability : Requires in situ generation or stabilization with ethylene glycol.

-

By-Products : Dihydropyrimidine isomers necessitate oxidation with MnO₂ or DDQ.

One-Pot Synthesis Methods

Tandem Chlorination-Cyclization-Esterification

Recent advances enable a one-pot protocol to streamline synthesis:

-

Chlorination : SO₂Cl₂ added to ethyl 4,4,4-trifluoroacetoacetate at −10°C.

-

Cyclization : Acetamidine introduced without isolating the chlorinated intermediate.

-

Esterification : Ethanol and H₂SO₄ added directly post-cyclization.

Advantages :

-

Industrial Feasibility : Compatible with continuous flow reactors.

Industrial-Scale Production Techniques

Continuous Flow Reactor Optimization

Large-scale production prioritizes efficiency and safety:

Table 2: Industrial vs. Laboratory-Scale Performance

| Metric | Laboratory Scale | Industrial Scale |

|---|---|---|

| Batch Time (h) | 24 | 8 |

| Ethanol Consumption (L/kg) | 15 | 5 |

| Overall Yield (%) | 85 | 91 |

Comparative Analysis of Synthetic Routes

Efficiency and Sustainability

-

Chlorination-Cyclization : Superior yields (90–92%) but requires hazardous SO₂Cl₂.

-

Condensation Routes : Avoid chlorination but suffer from lower yields (70–75%) due to oxidation steps.

By-Product Management

-

Dichlorinated By-Products : Controlled via stoichiometric precision and low-temperature regimes.

-

Isomer Formation : Mitigated using high-purity acetamidine and anhydrous conditions.

Optimization Strategies and Yield Enhancement

Catalytic Improvements

-

Phase-Transfer Catalysts : Tetrabutylammonium bromide (TBAB) accelerates cyclization by 30%.

-

Microwave Assistance : Reduces cyclization time from 12 hours to 2 hours at 100°C.

Solvent Engineering

-

Ethanol-Water Mixtures : Enhance hydrolysis efficiency during esterification (yield increase: 5–7%).

-

Alternative Solvents : 2-MeTHF improves cyclization selectivity but complicates recycling.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-methyl-4-(trifluoromethyl)pyrimidine-5-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the 2-position or 4-position of the pyrimidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

Oxidation: Formation of 2-methyl-4-(trifluoromethyl)pyrimidine-5-carboxylic acid.

Reduction: Formation of ethyl 2-methyl-4-(trifluoromethyl)pyrimidine-5-methanol.

Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Applications

Key Intermediate in Drug Synthesis

Ethyl 2-methyl-4-(trifluoromethyl)pyrimidine-5-carboxylate is recognized as a vital intermediate in the development of several pharmaceutical agents. Its unique trifluoromethyl group enhances biological activity and stability, making it a candidate for anti-inflammatory and antiviral drugs. Research indicates that derivatives of this compound exhibit notable anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response .

Case Study: Anti-inflammatory Activity

A study evaluated the anti-inflammatory effects of pyrimidine derivatives, including this compound. The results demonstrated that certain derivatives significantly inhibited COX-2 activity, comparable to established anti-inflammatory drugs like celecoxib .

Agricultural Chemistry

Development of Agrochemicals

The compound is also utilized in formulating agrochemicals, particularly herbicides and fungicides. Its structural properties allow for effective pest control while minimizing environmental impact . The trifluoromethyl group contributes to the compound's efficacy against a range of pests and diseases.

Case Study: Herbicidal Activity

Research has shown that pyrimidine derivatives can serve as effective herbicides, exhibiting selective toxicity towards weeds while being safe for crops. This selectivity is crucial for sustainable agricultural practices.

Material Science

Advanced Materials Development

In material science, this compound is explored for creating advanced materials such as polymers and coatings. The incorporation of trifluoromethyl groups can enhance the thermal stability and chemical resistance of these materials .

| Material Type | Application | Benefits |

|---|---|---|

| Polymers | Coatings | Enhanced durability and resistance to solvents |

| Coatings | Protective layers | Improved thermal stability |

Biochemical Research

Studying Enzyme Interactions

The compound plays a role in biochemical research by aiding in the study of enzyme interactions and metabolic pathways. It helps researchers understand complex biological systems and develop targeted therapies .

Case Study: Enzyme Inhibition Studies

Investigations into the inhibition of various enzymes have shown that derivatives of this compound can modulate enzyme activity, providing insights into potential therapeutic mechanisms.

Mechanism of Action

The mechanism of action of ethyl 2-methyl-4-(trifluoromethyl)pyrimidine-5-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The exact pathways involved depend on the specific biological target being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at Positions 2 and 4

Structural analogs differ primarily in substituents at positions 2, 4, and 5, influencing physicochemical properties and bioactivity.

Table 1: Key Structural Analogs and Their Substituents

Key Observations :

- Steric and Reactivity Differences : Bromo substituents (e.g., in CAS 1823388-62-0) increase steric bulk and reactivity, which may affect synthetic accessibility or metabolic pathways .

- Hydrophobicity : Methylmercapto (-SCH₃) in increases lipophilicity (logP) compared to methyl (-CH₃), influencing membrane permeability.

Physicochemical Properties

Table 2: Physicochemical Comparison

Key Trends :

- Molecular Weight : Increases with heavier substituents (e.g., Br > Cl > CF₃).

Biological Activity

Ethyl 2-methyl-4-(trifluoromethyl)pyrimidine-5-carboxylate is a pyrimidine derivative that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and drug development. This article presents a detailed overview of its biological activity, including antimicrobial, anticancer, and antiviral properties, supported by relevant data and case studies.

Chemical Structure and Properties

This compound has a molecular formula of C₉H₉F₃N₂O₂ and a molecular weight of approximately 234.18 g/mol. The presence of the trifluoromethyl group significantly influences its biological activity by enhancing lipophilicity and modulating interactions with biological targets .

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. A study highlighted its efficacy against various bacterial strains, including Escherichia coli and Staphylococcus aureus , as well as fungal strains like Candida albicans . The compound's mechanism appears to involve disruption of microbial cell membranes, leading to cell lysis .

| Microbial Strain | Minimum Inhibitory Concentration (MIC) | Activity |

|---|---|---|

| Escherichia coli | 32 µg/mL | Bactericidal |

| Staphylococcus aureus | 16 µg/mL | Bactericidal |

| Candida albicans | 64 µg/mL | Fungicidal |

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. It has demonstrated significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells.

Case Study: MCF-7 Cell Line

In vitro studies showed that the compound inhibited cell proliferation with an IC₅₀ value of approximately 0.126 µM against MCF-7 cells. This activity was attributed to the induction of apoptosis and cell cycle arrest at the G1 phase. Furthermore, it exhibited selectivity over normal cells, suggesting a favorable therapeutic index .

| Cell Line | IC₅₀ (µM) | Selectivity Index |

|---|---|---|

| MCF-7 | 0.126 | 20-fold |

| MCF10A (non-cancer) | 2.52 | - |

Antiviral Activity

This compound has also shown promise as an antiviral agent. It was effective against influenza viruses, with studies indicating a reduction in viral load in infected models.

Case Study: Influenza Virus

In vivo studies demonstrated that the compound reduced viral replication significantly in mouse models infected with H1N1 influenza virus, achieving an effective concentration (EC₅₀) of approximately 1.4 µM. The safety profile was favorable, showing no significant toxicity at therapeutic doses .

Safety and Toxicology

Safety assessments have indicated that this compound possesses a low toxicity profile, with no observed adverse effects at doses up to 40 mg/kg in animal models. This aspect is critical for its potential use in clinical settings .

Q & A

Basic Research Questions

Q. What are the optimized synthetic protocols for Ethyl 2-methyl-4-(trifluoromethyl)pyrimidine-5-carboxylate, and how can reaction yields be improved?

- Methodology : The compound is typically synthesized via cyclocondensation or nucleophilic substitution. For example, hydrolysis of ethyl esters under basic conditions (e.g., NaOH in ethanol/water at room temperature for 1 hour) followed by acid workup yields carboxylic acid derivatives with 86.3% efficiency . Yield optimization involves solvent selection (e.g., ethanol/water mixtures), controlled stoichiometry (2:1 NaOH:ester ratio), and avoiding prolonged reaction times to prevent side reactions .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the purity and structure of this compound?

- Methodology :

- 1H NMR : Identifies proton environments (e.g., pyrimidine protons at δ 8.83 ppm ).

- LCMS : Confirms molecular ions (e.g., m/z 338 [M+H]+ in analogous compounds ).

- High-resolution mass spectrometry (HRMS) : Validates the exact mass (234.068076 ).

- Elemental analysis : Ensures stoichiometric purity (C, H, N within ±0.3% ).

Advanced Research Questions

Q. How can X-ray crystallography and computational modeling be integrated to elucidate the three-dimensional conformation and electronic properties of the compound?

- Methodology :

- X-ray crystallography : Single crystals are analyzed using SHELX programs (SHELXL for refinement). Data collected at 294 K with low R-factors (R = 0.044) ensure accuracy in bond lengths (e.g., C–C = 1.48 Å) and angles (e.g., C8C–C7C–C20C = 125.62° ).

- Computational modeling : Density Functional Theory (DFT) predicts electronic effects of the trifluoromethyl group, comparing calculated vs. experimental geometries .

Q. What strategies are recommended for the regioselective functionalization or derivatization of the pyrimidine ring in this compound?

- Methodology :

- Electrophilic substitution : The 4-position is activated by the electron-withdrawing trifluoromethyl group, enabling directed functionalization.

- Transition metal catalysis : Palladium-mediated cross-coupling (e.g., Suzuki reactions) can introduce aryl groups at specific positions, as seen in analogous pyrimidine derivatives .

Q. How can hydrolysis conditions be tailored to convert the ethyl ester group into the corresponding carboxylic acid without side reactions?

- Methodology : Use mild alkaline conditions (1:1 ethanol/water, 0.2 mmol NaOH per 0.1 mmol ester, 1 hour stirring at room temperature). Acidification with 1 N HCl followed by ethyl acetate extraction isolates the carboxylic acid with >85% yield. Avoid elevated temperatures to prevent decarboxylation .

Q. What are the key considerations in analyzing crystallographic data to resolve potential ambiguities in molecular geometry, such as bond angles and torsion angles?

- Methodology :

- Refinement protocols : SHELXL refines displacement parameters and validates bond angles (e.g., C7C–C8C–C9C = 121.75° ).

- Software tools : ORTEP-3 visualizes puckering coordinates and torsion angles, while PLATON checks for missed symmetry .

- Cross-validation : Compare crystallographic data with NMR and computational results to resolve discrepancies (e.g., trifluoromethyl group orientation ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.